molecular formula C16H13N3O3S B7737635 (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one

Cat. No.: B7737635
M. Wt: 327.4 g/mol
InChI Key: VDLYMJCEPGWUAZ-APBNWAIRSA-N
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Description

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a hydrazone linkage, and phenolic hydroxyl groups

Properties

IUPAC Name

(2E)-3-(4-hydroxyphenyl)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-13-7-5-12(6-8-13)19-15(22)10-23-16(19)18-17-9-11-3-1-2-4-14(11)21/h1-9,20-21H,10H2/b17-9+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLYMJCEPGWUAZ-APBNWAIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NN=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N\N=C\C2=CC=CC=C2O)/S1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidin-4-One Core Formation via Thiourea Cyclization

The thiazolidin-4-one ring serves as the foundational scaffold for this compound. A widely adopted method involves the reaction of α-chloroesters with thiourea derivatives under basic conditions. For example, ethyl 2-chloro-3-(4-hydroxyphenyl)propanoate reacts with thiourea in ethanol containing sodium acetate, yielding 3-(4-hydroxyphenyl)thiazolidin-4-one as an intermediate . The mechanism proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the chloroester, followed by intramolecular cyclization to form the five-membered ring .

Reaction conditions significantly influence yield and purity. Optimal results (82–84% yield) are achieved at 70–80°C with a 1:1.2 molar ratio of chloroester to thiourea . Sodium acetate neutralizes HCl byproducts, preventing side reactions. Post-reaction purification via recrystallization from ethanol/water mixtures enhances product stability.

Hydrazone Linkage Formation via Condensation Reactions

The hydrazone moiety is introduced through condensation between thiazolidin-4-one hydrazides and aromatic aldehydes. For instance, 2-hydrazinyl-3-(4-hydroxyphenyl)thiazolidin-4-one reacts with 2-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) . The reaction proceeds via nucleophilic addition of the hydrazine’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configurated hydrazone .

Key Parameters:

  • Solvent: Ethanol or methanol ensures solubility and moderates reaction kinetics.

  • Catalyst: 5–10 mol% acetic acid accelerates imine formation while minimizing aldehyde oxidation .

  • Temperature: Reflux conditions (78–80°C) achieve >90% conversion within 4–6 hours .

Stereoselectivity is confirmed via 1H^1H-NMR: the hydrazone’s methine proton resonates as a singlet at δ 8.09–8.12 ppm, while the thiazolidinone’s methylene protons appear as singlets at δ 3.67–3.78 ppm .

One-Pot Synthesis Using Binary Ionic Liquid Catalysts

Recent advancements employ eco-friendly binary ionic liquids (ILs) to streamline synthesis. A mixture of [L-prolinium chloride] and [1-methylimidazolium-3-sulfonate] catalyzes the sequential formation of thiazolidin-4-one and hydrazone linkages in one pot . The protocol involves:

  • Thiazolidinone Formation: 3-Acyl-4-hydroxypyran-2-one reacts with thiosemicarbazide in the IL, forming a thiosemicarbazone intermediate.

  • Cyclization: Dialkyl acetylenedicarboxylates induce cyclization to yield the thiazolidin-4-one core.

  • Condensation: 2-Hydroxybenzaldehyde is added to form the hydrazone, with the IL facilitating dehydration .

Advantages:

  • Yield: 78–85% overall yield, surpassing conventional methods by 15–20% .

  • Sustainability: Solvent-free conditions and IL recyclability (5 cycles without activity loss) reduce waste .

  • Stereochemical Control: Density functional theory (DFT) calculations confirm low interconversion barriers (<5 kcal/mol) between diastereomers, ensuring product uniformity .

Functionalization with Aromatic Aldehydes

The 4-hydroxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In a representative procedure, thiazolidin-4-one intermediates are treated with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O) . Alternatively, direct electrophilic substitution using 4-hydroxybenzenediazonium salts in acidic media achieves regioselective para-substitution .

Characterization Data:

  • IR Spectroscopy: Disappearance of C=S stretch (~690 cm1^{-1}) and emergence of C-S (~620 cm1^{-1}) confirm thiazolidinone formation .

  • 1H^1H-NMR: Aromatic protons from the 4-hydroxyphenyl group resonate as doublets at δ 6.82–7.25 ppm (J = 8.5 Hz) .

Alternative Routes via α,β-Unsaturated Carboxylic Acids

β-Aroylacrylic acids react with thiourea in the presence of HBr or HCl to form thiazolidin-4-one derivatives . For example, β-(4-hydroxyphenyl)acrylic acid and thiourea in 48% HBr yield the thiazolidinone core, which is subsequently condensed with 2-hydroxybenzaldehyde . This method avoids halogenated intermediates, enhancing atom economy.

Comparative Analysis:

MethodYield (%)Reaction Time (h)Key Advantage
Thiourea Cyclization 82–846–8High regioselectivity
Ionic Liquid Catalysis 78–854–6Solvent-free, recyclable
α,β-Unsaturated Acids 70–7510–12Halogen-free synthesis

Chemical Reactions Analysis

Types of Reactions

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring but differ in their substitution patterns and biological activities.

    Hydrazones: Compounds with a hydrazone linkage but lacking the thiazolidine ring.

Uniqueness

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is unique due to its combination of a thiazolidine ring, hydrazone linkage, and phenolic hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activities.

Biological Activity

(E)-2-((E)-(2-hydroxybenzylidene)hydrazono)-3-(4-hydroxyphenyl)thiazolidin-4-one is a compound within the thiazolidin-4-one family known for its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various studies and data tables.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 2-hydroxybenzaldehyde and thiazolidin-4-one derivatives. The structural features of thiazolidin-4-ones contribute significantly to their biological activities, particularly due to the presence of the thiazole ring and hydrazone linkage.

Table 1: Chemical Structure Characteristics

FeatureDescription
Molecular FormulaC16H15N3O2S
Molecular Weight313.37 g/mol
Functional GroupsHydrazone, Thiazolidine, Hydroxyl

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer activity. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: Apoptotic Mechanism
A study demonstrated that thiazolidin-4-one derivatives induced apoptosis via both extrinsic and intrinsic pathways in HeLa cells. The compounds were observed to activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

BacteriaInhibition Zone (mm)Reference Compound (Ampicillin)
Escherichia coli2630
Staphylococcus aureus2428
Bacillus subtilis2225

The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity, with compounds showing inhibition rates as high as 91.66% against Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various assays, including DPPH and ABTS. The results indicate that these compounds can effectively scavenge free radicals.

Table 3: Antioxidant Activity Results

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound4540
Reference Compound (Ascorbic Acid)2015

The antioxidant activity is attributed to the hydroxyl groups present in the structure, which play a crucial role in radical scavenging .

Q & A

Q. Basic Characterization Strategy

  • IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches. Discrepancies in peak positions may arise from conjugation effects or hydrogen bonding .
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), thiazolidinone CH₃-C=N (δ 2.3–2.5 ppm), and hydroxyl groups (broad δ 9–12 ppm). Overlapping peaks in crowded regions (e.g., Ar-H) are resolved using 2D NMR (COSY, HSQC) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced Data Contradiction Analysis
Contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR) may indicate:

  • Tautomerism : Equilibrium between keto-enol or hydrazone-azo forms alters proton environments.
  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl proton signals significantly.
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in substituent positioning .

How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced Mechanistic Insight

  • DFT calculations : Predict electrophilic sites (e.g., hydrazone nitrogen) by analyzing frontier molecular orbitals (FMOs). The LUMO often localizes on the thiazolidinone carbonyl or hydrazone C=N, guiding reactivity with nucleophiles like Grignard reagents .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced binding .

What strategies are employed to evaluate the biological activity of this compound, and how are false positives mitigated?

Q. Advanced Bioassay Design

  • In vitro screening : Antimicrobial activity is tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). False positives from compound aggregation are ruled out using detergent (e.g., Tween-80) controls .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) differentiate selective toxicity from general cell death .
  • Enzyme inhibition : Thiazolidinones are screened against targets like dihydrofolate reductase (DHFR) using spectrophotometric NADPH depletion assays .

How can structural modifications enhance the stability of this compound under physiological conditions?

Q. Advanced Derivative Design

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve hydrolytic stability by reducing electron density on the hydrazone bond.
  • Prodrug approaches : Esterification of the hydroxyl group enhances solubility and delays metabolic degradation .
  • Co-crystallization : Co-formers like succinic acid in cocrystals improve thermal stability and bioavailability .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Q. Advanced Analytical Chemistry

  • HPLC-MS/MS : Enables quantification at nanomolar levels despite matrix interference. A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) achieves baseline separation .
  • Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges removes proteins and lipids from serum/plasma .

How are reaction byproducts identified and minimized during large-scale synthesis?

Q. Advanced Process Chemistry

  • LC-MS monitoring : Detects early-stage byproducts (e.g., uncyclized hydrazones or dimerized species).
  • Design of Experiments (DoE) : Identifies critical parameters (temperature, stoichiometry) to suppress side reactions. For example, excess chloroacetic acid reduces dimerization but requires post-reaction quenching .

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